N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 2756214-40-9; MFCD34646178) is a boronic ester derivative featuring a benzamide core substituted with a trans-4-hydroxycyclohexyl group and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position. Its molecular formula is C₁₉H₂₈BNO₄ (MW: 345.2), with a purity of 95% . The compound exhibits moderate hazards (H315, H319, H335), necessitating precautions to avoid skin/eye contact and inhalation . The trans configuration of the hydroxycyclohexyl group confers stereochemical rigidity, which may enhance binding specificity in biological or catalytic applications.
Properties
Molecular Formula |
C19H28BNO4 |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
N-(4-hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)17(23)21-15-9-11-16(22)12-10-15/h5-8,15-16,22H,9-12H2,1-4H3,(H,21,23) |
InChI Key |
ULGNCYKSORLXIC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCC(CC3)O |
Origin of Product |
United States |
Biological Activity
N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2756214-40-9) is a synthetic compound characterized by its unique molecular structure, which includes a hydroxycyclohexyl group and a dioxaborolane moiety. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 345.24 g/mol. The compound's structure allows it to participate in various chemical reactions typical for amides and alcohols.
| Property | Value |
|---|---|
| CAS Number | 2756214-40-9 |
| Molecular Formula | C₁₉H₂₈BNO₄ |
| Molecular Weight | 345.24 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Enzyme Inhibition
Recent studies have indicated that this compound may act as an inhibitor of certain enzymes linked to metabolic diseases. For instance, it has been associated with the inhibition of the enzyme HSD17B13, which is implicated in liver disease progression including nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma .
Pharmacological Potential
The compound's potential pharmacological applications include:
- Liver Disease Treatment : By inhibiting HSD17B13 activity, the compound may slow down or prevent the progression of liver diseases such as NAFLD and nonalcoholic steatohepatitis (NASH) .
- Cancer Therapy : Its structural properties suggest that it could be developed as a therapeutic agent against certain types of cancer due to its ability to modulate enzyme activity involved in tumor growth .
Study on HSD17B13 Inhibition
A significant study explored the role of HSD17B13 in liver disease and highlighted the potential of compounds like this compound) as therapeutic agents. The findings suggested that inhibiting this enzyme could lead to reduced liver inflammation and fibrosis .
Synthesis and Biological Testing
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the incorporation of functional groups critical for its biological activity. Initial biological testing has shown promising results in vitro regarding its efficacy as an enzyme inhibitor .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Stability and Reactivity
- Boronate Ester Hydrolysis : All compounds are prone to hydrolysis under acidic or aqueous conditions, generating reactive boronic acids. The hydroxycyclohexyl group may slow hydrolysis compared to aliphatic chains due to steric hindrance .
- Thermal Stability : Pinacol boronate esters generally decompose above 150°C, with aromatic substituents offering greater stability than aliphatic ones .
Preparation Methods
Synthesis of trans-4-Aminocyclohexanol Intermediate
The trans-4-hydroxycyclohexylamine moiety is synthesized via catalytic hydrogenation of 4-aminophenol derivatives. For example, trans-4-aminocyclohexanol is prepared by reducing 4-nitrophenol with Raney nickel under hydrogen pressure (50–100 psi) at 80–100°C, achieving yields >90%. This step ensures retention of the trans configuration critical for downstream reactions.
Amidation with Isatoic Anhydride
The benzamide core is formed by reacting trans-4-aminocyclohexanol with isatoic anhydride in aqueous medium. Key conditions include:
- Solvent : Water or THF/water mixtures (10–40°C).
- Stoichiometry : 1:1 molar ratio of amine to anhydride.
- Yield : >98% after 2.5 hours.
This step produces trans-2-amino-N-(4-hydroxycyclohexyl)benzamide , which is purified via suction filtration and ethanol washes.
Alternative Routes via Sequential Functionalization
Boronate Ester Installation Prior to Amidation
In cases where the benzamide is sensitive to borylation conditions, the boronate group is introduced first:
- Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoic Acid :
- Amidation with trans-4-Hydroxycyclohexylamine :
Catalytic Systems and Reaction Optimization
Palladium-Based Catalysts
| Catalyst | Solvent System | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | THF/H₂O (5:1) | 80 | 94 | |
| PdCl₂(PPh₃)₂ | Dioxane/H₂O (4:1) | 100 | 89 | |
| Pd(OAc)₂/XPhos | Toluene/EtOH (3:1) | 90 | 78 |
Key Findings :
Cerium-Mediated Photocatalysis
A breakthrough method employs [CeCl₃] under visible light to drive Miyaura borylation at room temperature:
- Conditions : 450 nm LED, 24 hours, THF solvent.
- Advantages : Avoids high temperatures, compatible with base-sensitive substrates.
- Yield : 88–92% for aryl bromides.
Challenges in Stereochemical Control
Trans vs. Cis Isomer Formation
The trans configuration of the hydroxycyclohexyl group is critical for bioactivity. Common pitfalls include:
Purification Strategies
- Chromatography : Silica gel with EtOAc/hexane (30–60%) removes unreacted boronate esters.
- Recrystallization : Ethanol/water mixtures (1:3) yield high-purity (>98%) product.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 1–5 mol% | 0.1–0.5 mol% (flow reactors) |
| Reaction Time | 2–8 hours | 30–60 minutes (microwave) |
| Solvent Volume | 10–20 mL/g substrate | 3–5 mL/g substrate |
| Yield | 70–94% | 85–92% |
Optimization Levers :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
